molecular formula C10H8F2N2O2 B2853411 5-(3,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 956727-88-1

5-(3,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B2853411
CAS No.: 956727-88-1
M. Wt: 226.183
InChI Key: RVUHQJGSERLRFQ-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that features a difluorophenyl group and a methylimidazolidine-2,4-dione core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the phenyl ring can significantly alter the compound’s chemical and physical properties, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-difluoroaniline with methyl isocyanate, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

Chemistry

In chemistry, 5-(3,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules.

Biology

Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases .

Industry

Industrially, the compound can be used in the development of advanced materials, including polymers and coatings. Its fluorinated structure imparts desirable properties such as increased chemical resistance and thermal stability .

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of fluorine atoms in 5-(3,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic properties .

Biological Activity

5-(3,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings on its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C10H8F2N2O2
  • Molecular Weight : 220.18 g/mol

The structure features a difluorophenyl group attached to a methylimidazolidine core, which is critical for its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors. The imidazolidine ring is known to influence the binding affinity and selectivity towards specific targets.

Enzyme Inhibition

Studies have shown that derivatives of imidazolidine-2,4-dione can act as inhibitors of certain enzymes involved in metabolic pathways. For example, they have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase and cyclooxygenase, which are crucial for neurotransmission and inflammatory responses respectively .

Biological Activity Overview

The biological activity of this compound has been evaluated in various in vitro and in vivo models. Key findings include:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. It showed notable effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains, indicating potential as an antibacterial agent .

Case Studies

  • Cytotoxicity Assay : In a study assessing the cytotoxic effects of various imidazolidine derivatives, this compound was found to have an IC50 value of approximately 15 µM against HeLa cells .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial properties, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA strains, showcasing its potential as a therapeutic agent against resistant bacterial infections .

Research Findings Summary Table

Biological ActivityModelResultReference
CytotoxicityHeLa cellsIC50 = 15 µM
AntimicrobialMRSAMIC = 32 µg/mL
Enzyme InhibitionAcetylcholinesteraseSignificant inhibition observed
Anti-inflammatoryCyclooxygenaseModerate inhibition compared to controls

Properties

IUPAC Name

5-(3,4-difluorophenyl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2/c1-10(8(15)13-9(16)14-10)5-2-3-6(11)7(12)4-5/h2-4H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUHQJGSERLRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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